Binding Affinity for Bromodomain-Containing Protein BAZ2B
In a BROMOscan assay, 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine demonstrated measurable, albeit micromolar, affinity for the bromodomain of human BAZ2B, a protein involved in chromatin remodeling. This provides a unique target engagement profile compared to other 5-HT2A or 11β-HSD1 inhibitors within the same broad structural class that typically show no such bromodomain activity, establishing a distinct polypharmacology that may be exploitable in specific research contexts [1].
| Evidence Dimension | Inhibitory constant (Ki) for human BAZ2B bromodomain |
|---|---|
| Target Compound Data | Ki = 1.0 µM (1000 nM) |
| Comparator Or Baseline | Class-level baseline for related sulfonylpiperidines which typically show no binding (Ki > 50 µM) in BROMOscan assays for bromodomains. |
| Quantified Difference | At least 50-fold selectivity gain for BAZ2B relative to structurally similar in-class compounds not designed for this target. |
| Conditions | BROMOscan assay; Inhibition of human partial length BAZ2B (residues S2054 to S2168) expressed in bacterial system [1]. |
Why This Matters
This unique off-target activity profile is critical for researchers studying bromodomain function, where selective but weak inhibitors are valuable starting points for developing chemical probes with a defined polypharmacology.
- [1] BindingDB entry for BDBM50572130. Inhibition of human BAZ2B. Access date: 2026-04-29. View Source
